TCO-PNB Ester

Catalog No.
S856738
CAS No.
1438415-89-4
M.F
C15H17NO5
M. Wt
291.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TCO-PNB Ester

CAS Number

1438415-89-4

Product Name

TCO-PNB Ester

IUPAC Name

[(4Z)-cyclooct-4-en-1-yl] (4-nitrophenyl) carbonate

Molecular Formula

C15H17NO5

Molecular Weight

291.3 g/mol

InChI

InChI=1S/C15H17NO5/c17-15(20-13-6-4-2-1-3-5-7-13)21-14-10-8-12(9-11-14)16(18)19/h1-2,8-11,13H,3-7H2/b2-1-

InChI Key

FJMMADPCDJNXAH-UPHRSURJSA-N

SMILES

C1CC=CCCC(C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1CC=CCCC(C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Isomeric SMILES

C1C/C=C\CCC(C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

TCO-PNB Ester (trans-Cyclooctene-p-nitrophenyl ester, CAS 1438415-89-4) is a highly crystalline, amine-reactive building block utilized primarily for bioorthogonal chemistry applications. Featuring an equatorial trans-cyclooctene (TCO) moiety, it enables ultra-fast inverse electron-demand Diels-Alder (IEDDA) cycloadditions with tetrazines. Unlike standard N-hydroxysuccinimide (NHS) esters, the p-nitrophenyl (PNB) leaving group is specifically designed for the modification of amine-containing small molecules, synthetic polymers, and peptides in non-aqueous organic media (e.g., DMF, DMSO, DCM) . Its crystalline formulation provides enhanced handling and extended shelf-life, making it a highly reliable precursor for the industrial and laboratory-scale synthesis of complex targeted probes and radiopharmaceutical linkers.

Substituting TCO-PNB Ester with standard TCO-NHS esters or aqueous-optimized TCO-PEG-NHS variants often results in compromised synthetic yields or complete application failure. Standard aliphatic NHS esters are highly susceptible to moisture-induced hydrolysis, which complicates bulk procurement, storage, and handling due to rapid degradation upon atmospheric exposure. Conversely, attempting to use TCO-PNB for direct aqueous protein or antibody labeling is a known failure mode; the lack of a hydrophilic PEG spacer causes poor activation and leads to the hydrophobic TCO tag burying itself within the protein structure, rendering it unreactive [1]. Therefore, TCO-PNB is strictly non-interchangeable: it is the mandatory choice for organic-phase synthesis of low-molecular-weight probes, while PEGylated variants must be procured for aqueous macromolecule labeling.

Enhanced Crystalline Stability and Handling (vs. Standard NHS Esters)

TCO-PNB Ester is specially formulated as a highly crystalline solid, which drastically reduces its hygroscopicity compared to standard aliphatic TCO-NHS esters that frequently present as oils or amorphous solids. This crystalline nature imparts an extended shelf-life and robust handling characteristics under standard freezer storage (-20°C), minimizing the rapid hydrolytic degradation typically observed with NHS esters upon brief atmospheric exposure during weighing and transfer .

Evidence DimensionPhysical state and handling stability
Target Compound DataHighly crystalline solid, extended shelf-life at -20°C
Comparator Or BaselineStandard TCO-NHS esters (often amorphous or oily, highly moisture sensitive)
Quantified DifferenceSignificant reduction in handling-induced degradation and batch-to-batch variability
ConditionsStandard laboratory storage and atmospheric exposure during weighing

Procurement teams can stockpile TCO-PNB ester with lower risk of reagent degradation, ensuring reproducible stoichiometry in scale-up syntheses.

Isomeric Stability against Deactivation (vs. Axial TCO)

TCO-PNB Ester is predominantly supplied as the equatorial diastereomer (rel-(1S-2S-5E-pR)). While axial TCO derivatives offer up to a 10-fold higher initial IEDDA reactivity, they undergo spontaneous cis-trans deactivation (isomerization to the unreactive cis-cyclooctene) at a significantly faster rate in physiological and synthetic conditions. The equatorial conformation of TCO-PNB ensures that the synthesized probes or linkers retain their bioorthogonal reactivity over extended periods, which is critical for multi-step syntheses and long-term storage of the final conjugates [1].

Evidence DimensionRate of cis-trans deactivation
Target Compound DataEquatorial TCO (high stability, slow deactivation)
Comparator Or BaselineAxial TCO derivatives (rapid deactivation)
Quantified DifferenceEquatorial TCO maintains structural integrity and reactivity substantially longer than axial counterparts
ConditionsLong-term storage and physiological incubation

Buyers synthesizing complex probes or therapeutics require the equatorial isomer to ensure the final product does not lose its click-reactivity before use.

Higher Conjugation Efficiency in Organic Media Synthesis (vs. TCO-PEG-NHS)

TCO-PNB Ester is strictly optimized for amine modification in organic solvents (e.g., DMF, DMSO, DCM). When applied to direct aqueous protein labeling, TCO-PNB results in poor activation and hydrophobic masking of the tag, reducing functional density by >5-fold compared to PEGylated variants [1]. However, for the synthesis of small-molecule radiotracer precursors or polymer functionalization in organic media, the PNB ester provides excellent coupling yields without the steric bulk or altered pharmacokinetics introduced by PEGylated NHS esters.

Evidence DimensionConjugation environment suitability
Target Compound DataOptimal yield for small-molecule/polymer modification in organic media
Comparator Or BaselineTCO-PEG-NHS esters (required for aqueous biomolecule labeling)
Quantified DifferenceTCO-PNB avoids PEG-induced bulk in small molecules but yields >5-fold lower functional density in aqueous protein labeling
ConditionsAmine coupling in DMF/DMSO vs. aqueous buffers

Selecting TCO-PNB over PEGylated variants is essential for organic-phase synthesis of low-molecular-weight probes where maintaining a low lipophilicity/size profile is critical.

IEDDA Reaction Kinetics (vs. DBCO / SPAAC)

Compounds functionalized via TCO-PNB Ester participate in inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines. This reaction proceeds with second-order rate constants typically ranging from 10^3 to 10^5 M^-1s^-1, depending on the specific tetrazine used. This is orders of magnitude faster than strain-promoted azide-alkyne cycloaddition (SPAAC) using DBCO-NHS esters, which typically exhibit rate constants around 1 M^-1s^-1 [1].

Evidence DimensionSecond-order reaction rate constant (k2)
Target Compound Data10^3 to 10^5 M^-1s^-1 (TCO-tetrazine IEDDA)
Comparator Or Baseline~1 M^-1s^-1 (DBCO-azide SPAAC)
Quantified Difference>1,000-fold to 100,000-fold faster reaction kinetics
ConditionsStandard bioorthogonal labeling conditions

For applications requiring rapid conjugation at ultra-low concentrations (e.g., radiolabeling or in vivo pretargeting), TCO-derived probes are mandatory over DBCO alternatives.

Synthesis of Pretargeted Radiopharmaceuticals

Because TCO-PNB Ester offers optimal coupling yields in organic media without introducing bulky PEG chains, it is highly suitable for functionalizing small-molecule targeting ligands (e.g., bone-targeting alendronate or prostate-specific membrane antigen inhibitors) prior to in vivo tetrazine radiolabeling [1].

Solid-Phase Peptide Synthesis (SPPS) Derivatization

The crystalline stability and organic solubility of TCO-PNB make it highly suitable for capping amine-terminated peptides directly on-resin in DMF or NMP. This avoids the rapid degradation issues associated with standard NHS esters during extended coupling cycles .

Development of Long-Circulating Bioorthogonal Probes

By utilizing the equatorial isomer provided by TCO-PNB Ester, developers can ensure that circulating targeted probes do not prematurely deactivate via cis-trans isomerization before the secondary tetrazine-fluorophore or radiotracer is administered [2].

XLogP3

4.2

Dates

Last modified: 08-16-2023

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